2-(4-fluorophenyl)-N-(3-nitrophenyl)acetamide
Overview
Description
2-(4-fluorophenyl)-N-(3-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C14H11FN2O3 and its molecular weight is 274.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 274.07537038 g/mol and the complexity rating of the compound is 351. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Hydrogen Bonding and Molecular Behavior
- Solvatochromism and Hydrogen Bonding : The study of N-(4-Methyl-2-nitrophenyl)acetamide, a compound similar to 2-(4-fluorophenyl)-N-(3-nitrophenyl)acetamide, reveals its complex formation with solvents, influenced by a bifurcate hydrogen bond. This behavior is affected by temperature, phase state, and the medium's protophilic properties (Krivoruchka et al., 2004).
Photoreactive Properties
- Photoreactive Behavior in Solvents : Research on flutamide, structurally related to this compound, shows different photoreactions in various solvents. In acetonitrile, a photo-induced nitro-nitrite rearrangement occurs, whereas in 2-propanol, photoreduction followed by solvolysis is observed (Watanabe et al., 2015).
Hydrogen Bonds in Peptide Groups
- Peptide Group Hydrogen Bonds : A computational study on derivatives of acetamide, including N-(4-fluorophenyl)acetamide, investigates hydrogen bond properties in peptide groups. Different derivative structures exhibit varying hydrogen bond interactions (Mirzaei et al., 2010).
Green Synthesis Applications
- Catalytic Hydrogenation in Dye Production : N-(3-Amino-4-methoxyphenyl)acetamide, structurally similar to the compound , is an intermediate in azo disperse dye production. A novel Pd/C catalyst is used for hydrogenation, offering high activity and selectivity (Zhang Qun-feng, 2008).
Molecular Structure Analysis
- Molecular and Crystal Structure : Studies on various acetamide derivatives, including 2-Chloro-N-(3-methylphenyl)acetamide and 3-Acetamido-4-(cyclooctylamino)nitrobenzene, contribute to understanding the molecular and crystal structures of these compounds. This research can provide insights into the structural behavior of this compound (Gowda et al., 2007), (González-Platas et al., 1997).
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(3-nitrophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O3/c15-11-6-4-10(5-7-11)8-14(18)16-12-2-1-3-13(9-12)17(19)20/h1-7,9H,8H2,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKMDHREVUYDMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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